

4-Di-2-ASP excitation and emission spectra

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Compound of Interest

Compound Name: 4-Di-2-ASP

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An In-Depth Technical Guide to **4-Di-2-ASP**: Excitation, Emission, and Core Applications

Introduction

4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as **4-Di-2-ASP**, is a cationic styryl pyridinium fluorescent dye.^{[1][2]} It is a versatile probe widely utilized in biological research for its ability to stain mitochondria in living cells and to report changes in plasma membrane potential.^{[1][3][4][5]} Its photostability and low cytotoxicity at working concentrations make it a valuable tool for imaging living nerve terminals, neuromuscular junctions, and other excitable cells.^{[2][6]} This guide provides a comprehensive overview of its spectral properties, experimental protocols, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Core Spectral Properties

The fluorescence of **4-Di-2-ASP** is highly sensitive to its local environment. Its excitation and emission maxima, as well as its quantum yield, can shift depending on the polarity of the solvent or whether it is bound to a lipid membrane. This solvatochromic property is fundamental to its function as a membrane potential sensor.

Data Presentation: Spectral Characteristics of 4-Di-2-ASP

The following table summarizes the key quantitative spectral data for **4-Di-2-ASP** in various conditions.

Property	Value	Condition / Solvent	Reference(s)
Excitation Maximum (λ_{ex})	485 nm	Methanol	[6]
488 nm	In live animal imaging applications	[6]	
451 - 495 nm (Range)	General for Mitochondria Staining	[1]	
Emission Maximum (λ_{em})	603 nm	Methanol	
607 nm	In live animal imaging applications	[6]	
591 - 620 nm (Range)	General for Mitochondria Staining	[1]	
Molecular Formula	C ₁₈ H ₂₃ IN ₂	N/A	
Molecular Weight	394.29 g/mol	N/A	
Solubility	Soluble in DMSO, DMF, Chloroform	N/A	[6]

Mechanism of Action

4-Di-2-ASP functions through two primary mechanisms depending on the application: mitochondrial accumulation and voltage sensitivity.

- **Mitochondrial Staining:** As a lipophilic cation, **4-Di-2-ASP** readily crosses the plasma membrane of live cells. It then accumulates in organelles with a negative interior potential, primarily the mitochondria, driven by the large negative mitochondrial membrane potential (~ -150 to -180 mV). This accumulation leads to a significant increase in local dye concentration, allowing for bright and specific visualization of the mitochondrial network.
- **Voltage Sensitivity:** The fluorescence of **4-Di-2-ASP** is sensitive to the electric field across the membrane. When the plasma membrane of an excitable cell, such as a neuron,

depolarizes (becomes less negative on the inside), the dye molecules can undergo a change in their electronic distribution or orientation within the membrane. This process alters the dye's fluorescence properties, typically resulting in an increase in fluorescence intensity.^[4] This response allows researchers to optically monitor neuronal activity and other changes in membrane potential.

Experimental Protocols

The following are detailed methodologies for common applications of **4-Di-2-ASP**.

Protocol 1: Live Cell Staining of Mitochondria

This protocol provides a general guideline for staining mitochondria in cultured cells. Optimization may be required depending on the cell type.

- Reagent Preparation:
 - Prepare a stock solution of **4-Di-2-ASP** at 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
 - Store the stock solution at -20°C or -80°C, protected from light and moisture.^[1]
- Cell Preparation:
 - Culture adherent cells on sterile glass coverslips or in chamber slides to an appropriate confluency. For suspension cells, prepare a cell suspension at a density of 1×10^6 cells/mL.
- Staining:
 - Prepare a fresh working solution by diluting the **4-Di-2-ASP** stock solution into a warm (37°C) balanced salt solution (e.g., HBSS) or complete culture medium to a final concentration of 1-10 μ M.
 - For adherent cells, remove the culture medium and wash once with warm buffer. Add the staining solution to cover the cells.
 - For suspension cells, add the staining solution directly to the cell suspension.

- Incubate the cells for 10-30 minutes at 37°C, protected from light.
- Washing and Imaging:
 - Remove the staining solution and wash the cells two to three times with warm culture medium or buffer to remove excess dye.
 - Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the dye's spectra (e.g., a standard FITC or TRITC filter set, although specific filters for ~488 nm excitation and >600 nm emission are optimal).

Protocol 2: Monitoring Neuronal Activity (Membrane Depolarization)

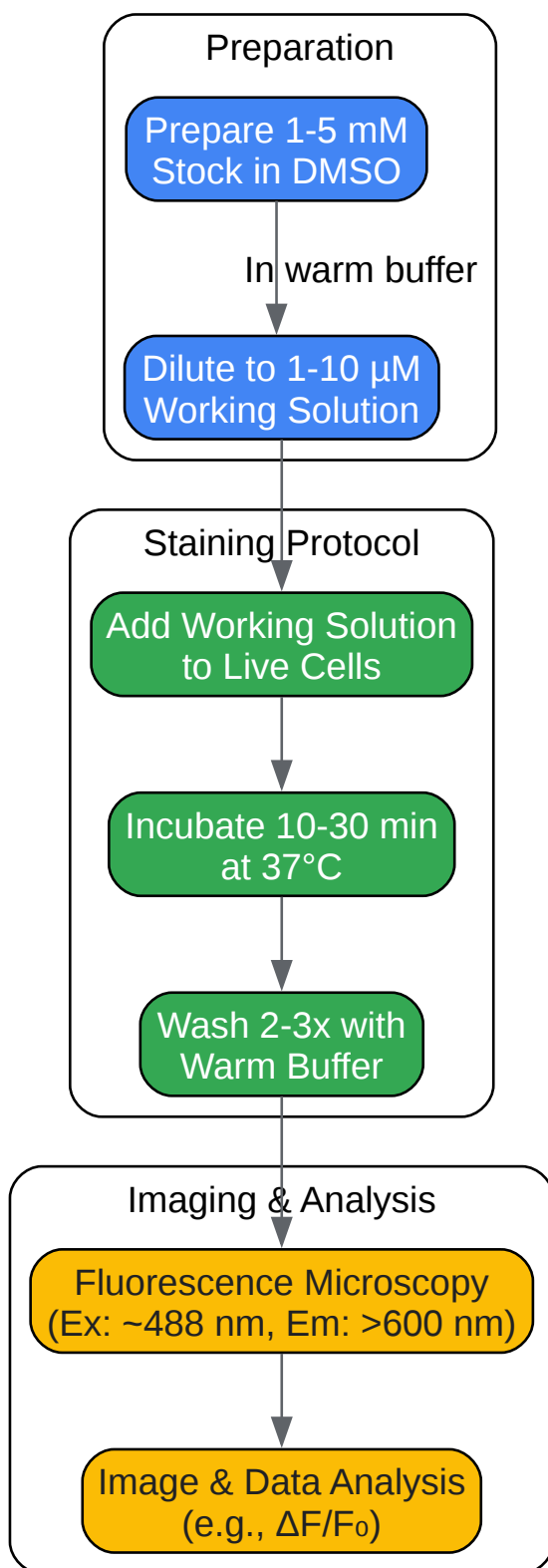
This protocol describes how to use **4-Di-2-ASP** to visualize depolarization, for example, by using a high potassium chloride (KCl) solution.

- Staining:
 - Label the neuronal culture or tissue slice with **4-Di-2-ASP** as described in Protocol 1. A typical concentration is 5-10 μ M for 15-20 minutes.
- Baseline Imaging:
 - After washing, place the sample on the microscope stage and perfuse with a normal physiological buffer (e.g., Tyrode's solution).
 - Acquire a baseline time-lapse series of fluorescence images to establish a stable signal before stimulation.
- Stimulation and Recording:
 - Prepare a stimulation buffer containing a high concentration of KCl (e.g., 50 mM), replacing an equimolar amount of NaCl to maintain osmolarity.
 - Switch the perfusion to the high-KCl buffer to induce membrane depolarization.

- Continuously record the fluorescence intensity from regions of interest (e.g., cell bodies or nerve terminals) during the perfusion. An increase in fluorescence intensity indicates depolarization.^[4]
- Data Analysis:
 - Quantify the change in fluorescence intensity over time. The data is typically expressed as a relative change in fluorescence ($\Delta F/F_0$), where ΔF is the change from the baseline fluorescence (F_0).

Visualizations: Workflows and Mechanisms

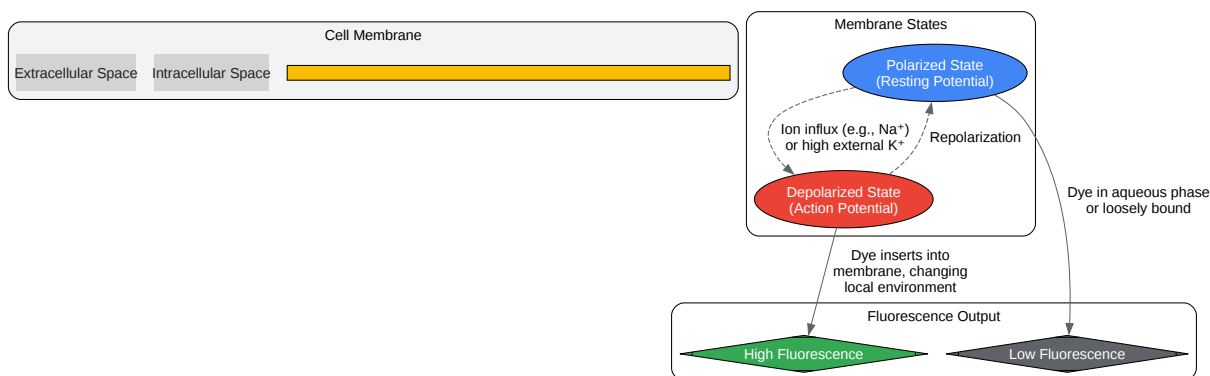
Experimental Workflow for Cellular Imaging



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Caption: General workflow for staining live cells with **4-Di-2-ASP**.

Mechanism of Voltage Sensitivity



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Caption: Conceptual model of **4-Di-2-ASP** fluorescence change with membrane potential.

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